molecular formula C32H20O4 B12517462 5,5'-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde

5,5'-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde

Cat. No.: B12517462
M. Wt: 468.5 g/mol
InChI Key: WLAMLTCUQKGZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde is a complex organic compound known for its unique structural properties. It is characterized by the presence of a dihydropyrene core linked to two isophthalaldehyde groups.

Preparation Methods

The synthesis of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-(3a1,9-Dihydropyrene-1,6-diyl)diisophthalaldehyde involves its interaction with various molecular targets. In materials science, its unique electronic properties are exploited to enhance the performance of electronic devices. In biological applications, its fluorescence properties are utilized for imaging purposes. The specific pathways and molecular targets depend on the context of its use .

Properties

Molecular Formula

C32H20O4

Molecular Weight

468.5 g/mol

IUPAC Name

5-[6-(3,5-diformylphenyl)-4,10c-dihydropyren-1-yl]benzene-1,3-dicarbaldehyde

InChI

InChI=1S/C32H20O4/c33-15-19-9-20(16-34)12-25(11-19)27-5-1-23-3-7-30-28(26-13-21(17-35)10-22(14-26)18-36)6-2-24-4-8-29(27)31(23)32(24)30/h1-3,5-18,31H,4H2

InChI Key

WLAMLTCUQKGZKR-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3C(=CC=C2C4=CC(=CC(=C4)C=O)C=O)C=CC5=C(C=CC1=C35)C6=CC(=CC(=C6)C=O)C=O

Origin of Product

United States

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